(4-Fluorophenyl)methyl 2-chloropyridine-3-carboxylate
Description
(4-Fluorophenyl)methyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H9ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and chlorine substituents
Properties
IUPAC Name |
(4-fluorophenyl)methyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-12-11(2-1-7-16-12)13(17)18-8-9-3-5-10(15)6-4-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHWPOJYRCDNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with (4-fluorophenyl)methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
(4-Fluorophenyl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carboxylate: Lacks the fluorine substituent, which may result in different chemical and biological properties.
(4-Fluorophenyl)methyl pyridine-3-carboxylate:
(4-Fluorophenyl)methyl 2-bromopyridine-3-carboxylate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and interactions.
Uniqueness
(4-Fluorophenyl)methyl 2-chloropyridine-3-carboxylate is unique due to the presence of both fluorine and chlorine substituents, which can enhance its reactivity and specificity in various chemical and biological contexts. This dual substitution pattern can lead to improved pharmacokinetic properties and increased potency in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
